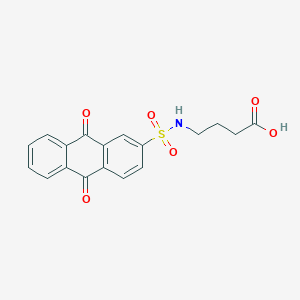

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is a complex organic compound with a molecular formula of C18H15NO6S This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, a sulfonyl group at position 2, and a butyric acid moiety attached via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid typically involves multiple steps, starting from commercially available anthracene. The key steps include:

Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) under acidic conditions.

Sulfonation: The 9,10-anthraquinone is then sulfonated using fuming sulfuric acid (oleum) to introduce the sulfonyl group at position 2.

Amidation: The sulfonated product is reacted with butyric acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

Oxidation Products: Introduction of additional oxygen-containing functional groups.

Reduction Products: Conversion of ketones to alcohols.

Substitution Products: Replacement of the sulfonyl group with other nucleophiles.

Scientific Research Applications

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and ketone groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

9,10-Anthraquinone: Shares the anthracene core and ketone groups but lacks the sulfonyl and butyric acid moieties.

Anthracene-2-sulfonic acid: Contains the sulfonyl group but lacks the ketone and butyric acid groups.

4-Aminobutyric acid: Contains the butyric acid moiety but lacks the anthracene core and sulfonyl group.

Uniqueness

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid, often referred to as a derivative of anthraquinone, is a compound of significant interest due to its potential biological activities. Anthraquinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and research findings.

The chemical structure of this compound includes:

- Molecular Formula : C₁₈H₁₃N₃O₅S

- Molecular Weight : 395.44 g/mol

- LogP : 4.5649 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The anthraquinone moiety is known to inhibit sulfide production from sulfate-reducing bacteria, which can be beneficial in industrial applications where hydrogen sulfide generation poses a risk . This specificity allows for targeted applications in environmental management and industrial processes.

Antimicrobial Activity

Research indicates that anthraquinone derivatives possess significant antimicrobial properties. The inhibition of sulfide production suggests potential applications in controlling microbial growth in environments where sulfide-producing bacteria are problematic. This is particularly relevant in sewage treatment and oil extraction processes .

Anti-inflammatory Effects

The anti-inflammatory properties of anthraquinones have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The sulfonamide group present in the structure may enhance these effects by improving solubility and bioavailability .

Case Studies

- Inhibition of Sulfide Production : A study demonstrated that anthraquinone derivatives effectively inhibited sulfide production from sulfate-reducing bacteria, suggesting their utility in preventing environmental contamination .

- Cell Viability Assays : In vitro studies on similar anthraquinone derivatives showed a dose-dependent decrease in cell viability in various cancer cell lines, indicating potential therapeutic applications .

- Inflammation Models : Animal models treated with anthraquinone derivatives exhibited reduced markers of inflammation compared to controls, supporting their use as anti-inflammatory agents .

Data Table

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S/c20-16(21)6-3-9-19-26(24,25)11-7-8-14-15(10-11)18(23)13-5-2-1-4-12(13)17(14)22/h1-2,4-5,7-8,10,19H,3,6,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJLIXSUMXKMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.